![molecular formula C13H18O3S B556703 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid CAS No. 268219-99-4](/img/structure/B556703.png)
3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid
Overview
Description
3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is an organic compound characterized by the presence of a methoxybenzyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 3-methylbutyric acid.
Formation of Thioether Linkage: The key step involves the formation of the thioether linkage. This can be achieved by reacting 4-methoxybenzyl chloride with a thiol derivative of 3-methylbutyric acid under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Building Block for Peptide Synthesis
This compound serves as a crucial building block for the synthesis of peptide thioesters. It is particularly useful in the Fmoc-solid phase peptide synthesis (Fmoc-SPPS) method, where it functions as a linker that inhibits premature cleavage during Fmoc removal due to steric hindrance . This property is essential for creating complex peptide structures, including those that mimic biological activity.
Inhibitors of Metalloproteases
Research indicates that derivatives of this compound can act as potent inhibitors of metalloproteases. These enzymes are implicated in various pathological conditions, including cancer and inflammatory diseases. Compounds derived from this structure have shown efficacy in treating conditions characterized by excessive metalloprotease activity, such as periodontal disease and ulcerative conditions .
Therapeutic Potential
The compound has been explored for its therapeutic potential in treating cardiovascular diseases by inhibiting endothelin-converting enzyme activity. This inhibition may help manage conditions like hypertension and heart failure . The ability to modulate such critical pathways highlights its significance in drug development.
Case Study 1: Peptide Thioester Synthesis
In a study conducted by Tegge et al., the use of this compound as a linker was demonstrated to enhance the efficiency of cyclic Cys-containing peptide synthesis through Fmoc-SPPS. The study showcased how this compound improved yield and purity in peptide ligation processes, facilitating the development of novel therapeutic peptides .
Case Study 2: Metalloprotease Inhibition
A patent detailing the use of compounds similar to this compound highlighted its role in inhibiting metalloprotease activity in vitro. The findings suggested potential applications in treating diseases associated with excessive metalloprotease activity, providing a pathway for further pharmaceutical exploration .
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid involves its interaction with molecular targets through its functional groups. The thioether linkage can engage in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-benzylsulfanyl)-propionic acid
- 3-(4-Methoxy-benzylsulfanyl)-acetic acid
- 3-(4-Methoxy-benzylsulfanyl)-butanoic acid
Uniqueness
3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is unique due to the presence of the 3-methyl group on the butyric acid backbone, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Biological Activity
3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16O3S
- Molecular Weight : 240.32 g/mol
The compound features a methoxy group and a benzylsulfanyl group, which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the methoxy and sulfanyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, reducing oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in inflammatory diseases.
Anticancer Properties
Preliminary studies have explored the anticancer effects of this compound. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Data Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antioxidant | Inhibition of lipid peroxidation | |
Anti-inflammatory | Reduced TNF-α and IL-6 production | |
Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity using DPPH radical scavenging assay, this compound demonstrated an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects revealed that treatment with the compound significantly downregulated NF-kB signaling pathways in LPS-stimulated macrophages. This indicates that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.
Case Study 3: Cancer Cell Line Studies
In vitro studies conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptotic cells in treated groups compared to controls.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-13(2,8-12(14)15)17-9-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSLXZFZXHZCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)SCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427164 | |
Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268219-99-4 | |
Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.